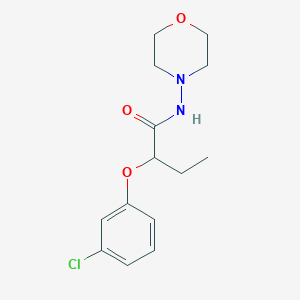![molecular formula C13H14N2OS B4179887 5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4179887.png)
5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide
説明
5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is commonly referred to as "MTIP" and belongs to the class of selective dopamine D3 receptor antagonists.
科学的研究の応用
MTIP has been extensively studied for its potential in various research applications. One of the major areas of research is in the field of addiction. MTIP has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential in the treatment of addiction. Additionally, MTIP has also been investigated for its potential in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
作用機序
MTIP acts as a selective dopamine D3 receptor antagonist. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic and mesocortical pathways are involved in reward, motivation, and cognition. By blocking the dopamine D3 receptor, MTIP reduces the activity of the mesolimbic and mesocortical pathways, which in turn reduces drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
MTIP has been shown to have several biochemical and physiological effects. In animal models, MTIP has been shown to reduce drug-seeking behavior, increase locomotor activity, and reduce anxiety-like behavior. Additionally, MTIP has been shown to modulate the release of dopamine in the brain, suggesting its potential in the treatment of neurological disorders.
実験室実験の利点と制限
One of the major advantages of MTIP is its selectivity for the dopamine D3 receptor. This selectivity allows for more precise targeting of the mesolimbic and mesocortical pathways, reducing the potential for off-target effects. Additionally, MTIP has been shown to have a favorable safety profile in animal models.
One of the limitations of MTIP is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, the effects of MTIP may vary depending on the specific animal model used, which can make it difficult to generalize the findings.
将来の方向性
For research include the development of more effective treatments for addiction, further investigation of its potential in the treatment of neurological disorders, and the development of more soluble forms of the compound.
特性
IUPAC Name |
5-methyl-N-(1-pyridin-4-ylethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-7-12(8-17-9)13(16)15-10(2)11-3-5-14-6-4-11/h3-8,10H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQQUNVDOPJXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC(C)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-thiophenecarboxamide](/img/structure/B4179813.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179815.png)


![N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-{3-[2-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4179833.png)

![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4179853.png)

![2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4179877.png)
![2-{4-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4179884.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4179892.png)


![2,4-dichloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4179926.png)